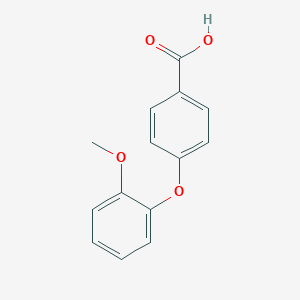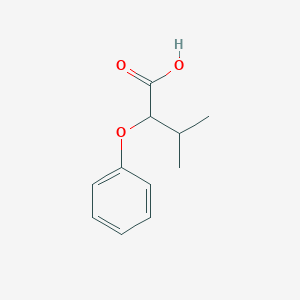
rac-methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with an amino group and a phenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester is then hydrolyzed and converted to the desired methyl ester through esterification reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to convert the amino group to a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of rac-methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved .
Comparaison Avec Des Composés Similaires
(1R,2S)-2-methylamino-1-phenyl-1-propanol hydrochloride: Shares a similar phenyl and amino group structure but differs in the cyclopropane ring.
(1R,2S)-methyl dihydrojasmonate: Another chiral compound with a different functional group arrangement and applications.
Uniqueness: Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate stands out due to its cyclopropane ring, which imparts unique reactivity and stability
Propriétés
Numéro CAS |
197778-15-7 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1 |
Clé InChI |
SSNHIYGBNLNDBQ-GXSJLCMTSA-N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
SMILES isomérique |
COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N |
SMILES canonique |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R,2S)-rel- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















